

An In-Depth Technical Guide to N-Fluoro-O-benzenedisulfonimide (NFOBS)

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Compound of Interest

Compound Name: *N-Fluoro-O-benzenedisulfonimide*

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For Researchers, Scientists, and Drug Development Professionals

N-Fluoro-O-benzenedisulfonimide (NFOBS) is a highly efficient and stable electrophilic fluorinating agent. Its robust nature and powerful reactivity have established it as a valuable tool in modern organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals where the introduction of fluorine atoms can significantly enhance biological activity and metabolic stability. This guide provides a comprehensive overview of its fundamental properties, synthesis, and applications.

Core Properties of N-Fluoro-O-benzenedisulfonimide

NFOBS is a stable, crystalline solid that serves as a potent source of "electrophilic" fluorine (F^+).^[1] Its high reactivity compared to similar reagents is attributed to the strong electron-withdrawing nature of the two sulfonyl groups, which polarizes the nitrogen-fluorine bond, making the fluorine atom highly susceptible to nucleophilic attack.

Quantitative Data Summary

The key physical and chemical properties of NFOBS are summarized in the table below.

Property	Value
IUPAC Name	2-fluoro-1 λ^6 ,3 λ^6 ,2-benzodithiazole-1,1,3,3-tetraoxide
Abbreviation	NFOBS
CAS Number	134414-80-5
Molecular Formula	C ₆ H ₄ FNO ₄ S ₂
Molecular Weight	237.23 g/mol
Appearance	Crystalline solid
Melting Point	139–140 °C (with decomposition)[1]
Stability	Stable at room temperature for over a year when stored under an inert atmosphere.[2]
¹⁹ F NMR Chemical Shift	37.8 ppm (upfield from CFCI ₃)[2]

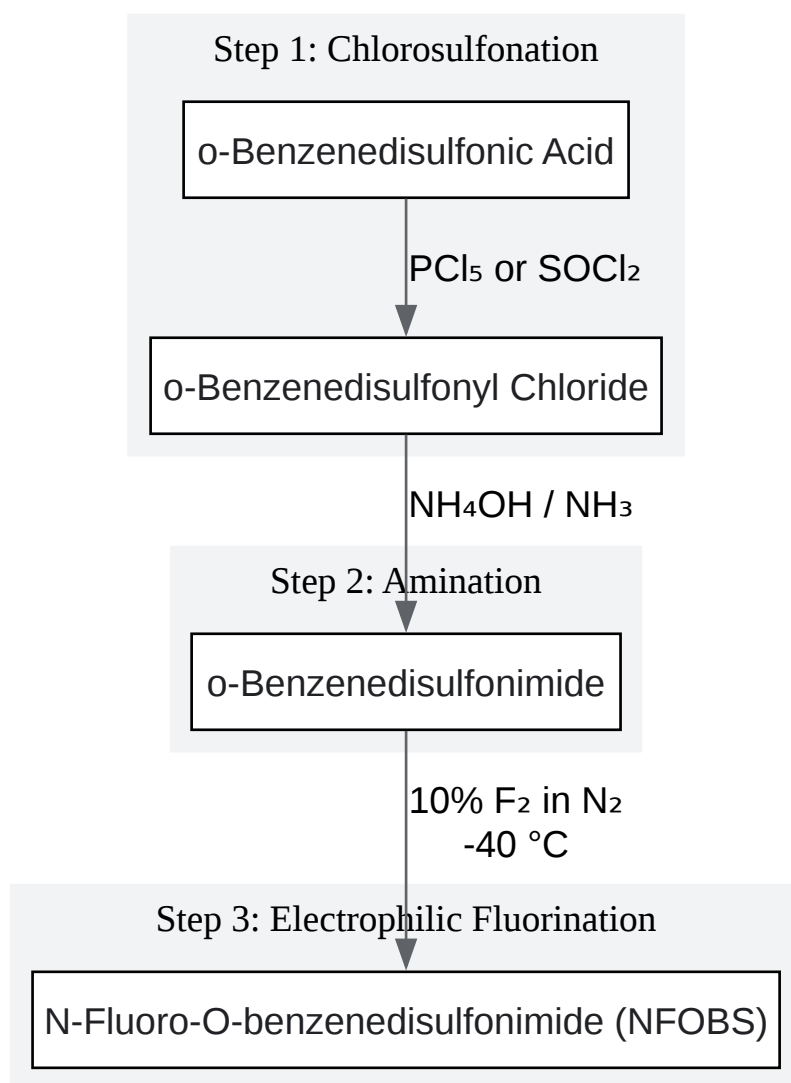
Note: Detailed ¹H NMR, ¹³C NMR, IR, and quantitative solubility data for NFOBS are not readily available in the reviewed literature. Researchers should perform their own characterization.

Synthesis and Reaction Mechanisms

The synthesis of NFOBS is a multi-step process starting from commercially available materials. Its primary application lies in the electrophilic fluorination of a wide range of carbon-centered nucleophiles.

Synthesis of NFOBS: An Experimental Workflow

NFOBS is prepared in a three-step sequence from o-benzenedisulfonic acid with a reported overall yield of 81%.[2] The workflow involves the conversion of the acid to its corresponding disulfonyl chloride, followed by amination to form the sulfonimide precursor, which is then fluorinated.

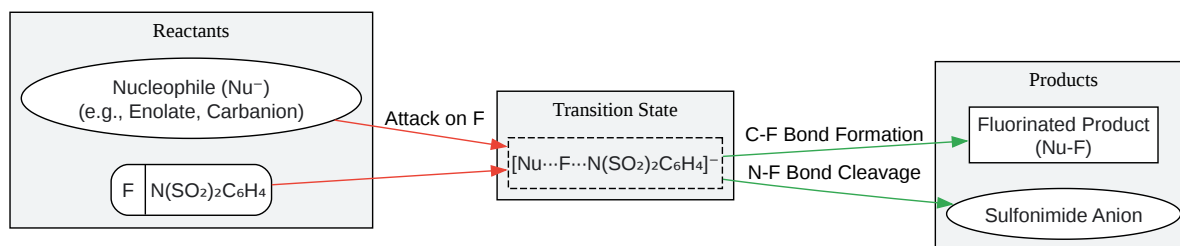


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Figure 1. Synthetic workflow for **N-Fluoro-O-benzenedisulfonimide (NFOBS)**.

Mechanism of Electrophilic Fluorination

The mechanism of fluorination by NFOBS is a topic of discussion, but substantial evidence points towards an S_N2-type pathway for most nucleophilic substrates.[2] In this process, the nucleophile directly attacks the electrophilic fluorine atom, leading to the cleavage of the N-F bond and the formation of a new carbon-fluorine bond. A single-electron transfer (SET) mechanism has also been considered but is less supported by experimental outcomes with NFOBS.[2]



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Figure 2. Proposed S_N2 -type mechanism for electrophilic fluorination by NFOBS.

Experimental Protocols

Detailed and reproducible protocols are crucial for the successful application of NFOBS in a research setting. The following sections provide methodologies for the synthesis of the key precursor and a general procedure for electrophilic fluorination.

Protocol 1: Synthesis of o-Benzenedisulfonimide

The precursor to NFOBS, o-benzenedisulfonimide, is synthesized from the corresponding o-benzenedisulfonyl chloride.

Materials:

- o-Benzenedisulfonyl chloride
- Concentrated ammonium hydroxide
- Deionized water
- Ice

Procedure:

- o-Benzenedisulfonyl chloride is added portion-wise to a flask containing concentrated ammonium hydroxide, which is cooled in an ice bath.
- The addition is controlled to maintain the reaction temperature below 10 °C.
- After the addition is complete, the mixture is stirred vigorously for 1-2 hours while allowing it to slowly warm to room temperature.
- The resulting precipitate is collected by vacuum filtration.
- The crude o-benzenedisulfonimide is washed with cold deionized water to remove any residual ammonium salts.
- The product is then dried under vacuum to yield the pure sulfonimide, which can be used in the subsequent fluorination step without further purification.

Protocol 2: Synthesis of N-Fluoro-O-benzenedisulfonimide (NFOBS)

This protocol outlines the direct fluorination of the sulfonimide precursor. Caution: This reaction involves elemental fluorine (F_2) and should only be performed by trained personnel in a specialized fume hood with appropriate safety measures.

Materials:

- o-Benzenedisulfonimide
- Anhydrous acetonitrile (MeCN)
- A gaseous mixture of 10% fluorine in nitrogen (10% F_2/N_2)

Procedure:

- A solution of o-benzenedisulfonimide is prepared in anhydrous acetonitrile in a suitable reaction vessel (e.g., a Teflon or passivated stainless steel reactor).
- The solution is cooled to -40 °C using a suitable cooling bath (e.g., an acetone/dry ice bath).

- The 10% F₂/N₂ gas mixture is bubbled through the cooled, stirred solution at a controlled rate.
- The reaction progress is monitored by periodically taking aliquots and analyzing them (e.g., by ¹⁹F NMR or TLC) until the starting material is consumed.
- Once the reaction is complete, the gas flow is stopped, and the system is purged with dry nitrogen to remove any residual fluorine.
- The solvent is removed under reduced pressure.
- The resulting solid is purified, typically by recrystallization from a suitable solvent system, to afford NFOBS as a crystalline solid.^{[1][2]}

Protocol 3: General Procedure for Electrophilic Fluorination of a Ketone Enolate

This protocol describes a typical application of NFOBS for the α -fluorination of a ketone via its lithium enolate.

Materials:

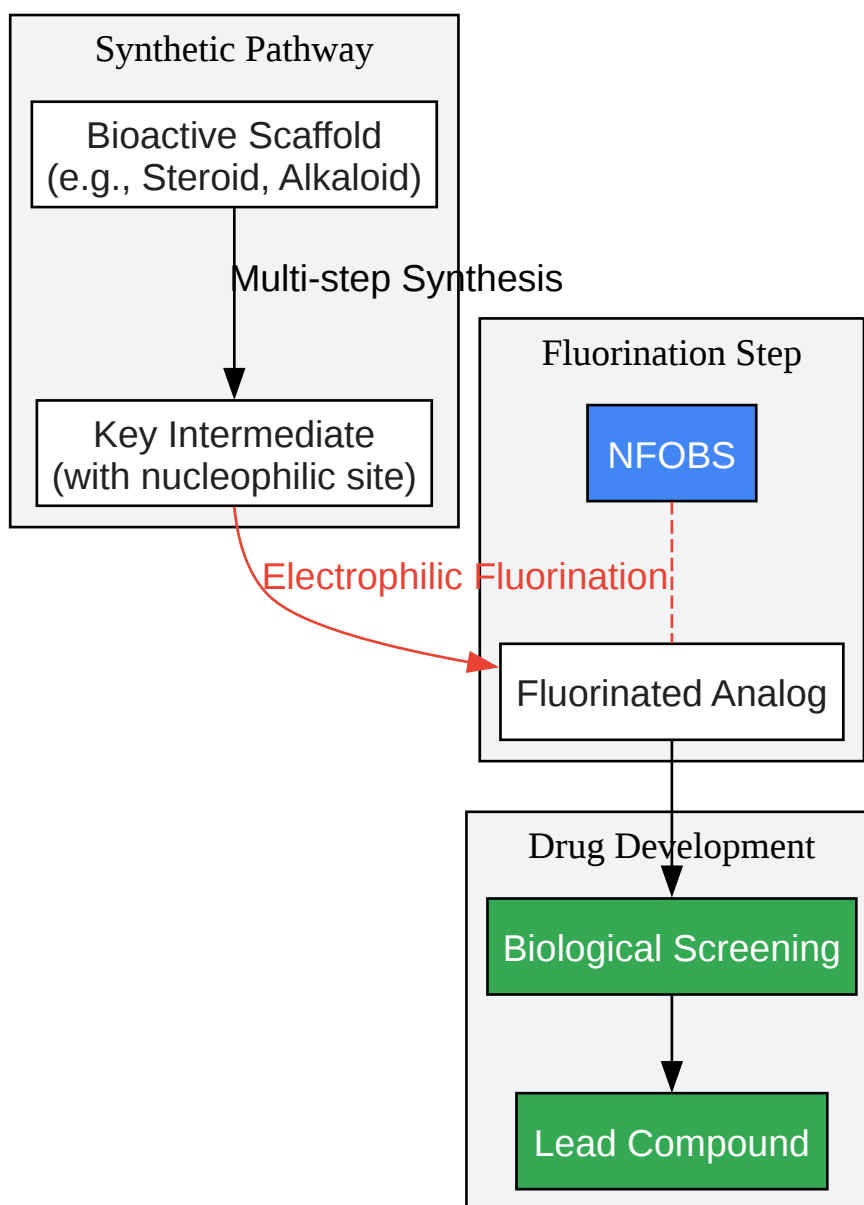
- Ketone substrate
- Anhydrous tetrahydrofuran (THF)
- Lithium diisopropylamide (LDA) solution in THF/hexanes
- **N-Fluoro-O-benzenedisulfonimide (NFOBS)**
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Diethyl ether or ethyl acetate
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

- A solution of the ketone substrate in anhydrous THF is prepared in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
- The solution is cooled to -78 °C using a dry ice/acetone bath.
- A solution of LDA (typically 1.05-1.2 equivalents) is added dropwise to the ketone solution via syringe, and the mixture is stirred at -78 °C for 30-60 minutes to ensure complete enolate formation.
- A solution of NFOBS (1.1 equivalents) in anhydrous THF is then added dropwise to the enolate solution at -78 °C.
- The reaction mixture is stirred at -78 °C for 1-3 hours, or until TLC analysis indicates the consumption of the starting material.
- The reaction is quenched at -78 °C by the slow addition of saturated aqueous NH_4Cl solution.
- The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether or ethyl acetate (3 x volumes).
- The combined organic layers are washed with brine, dried over anhydrous MgSO_4 or Na_2SO_4 , filtered, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel to yield the α -fluorinated ketone.

Role in Drug Development and Synthesis of Bioactive Molecules

The introduction of fluorine into bioactive molecules is a cornerstone strategy in modern drug discovery. Fluorine's unique properties—high electronegativity, small size, and ability to form strong bonds with carbon—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. NFOBS serves as a critical reagent in this process, enabling the late-stage fluorination of complex intermediates in the synthesis of potential drug candidates.



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Figure 3. Role of NFOBS in the synthesis of fluorinated bioactive molecules for drug discovery.

By providing a reliable method for creating C-F bonds under relatively mild conditions, NFOBS allows medicinal chemists to generate libraries of fluorinated analogues of known drugs or natural products. These analogues are then screened for improved pharmacological properties, leading to the identification of new lead compounds with enhanced efficacy and better pharmacokinetic profiles.

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